5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde
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Overview
Description
5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde is an organic compound that features a benzothiophene core with a trimethylsilyl-ethynyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed between 5-iodo-1-benzothiophene-2-carbaldehyde and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as Grignard reagents or electrophiles like halogens.
Major Products Formed
Oxidation: 5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carboxylic acid.
Reduction: 5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the trimethylsilyl-ethynyl group can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: Similar structure but lacks the benzothiophene core and aldehyde group.
5-Ethynyl-1-benzothiophene-2-carbaldehyde: Similar structure but lacks the trimethylsilyl group.
2-[(Trimethylsilyl)ethynyl]aniline: Contains a trimethylsilyl-ethynyl group but has an aniline core instead of benzothiophene.
Uniqueness
5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde is unique due to the combination of its benzothiophene core, trimethylsilyl-ethynyl group, and aldehyde functional group
Properties
Molecular Formula |
C14H14OSSi |
---|---|
Molecular Weight |
258.41 g/mol |
IUPAC Name |
5-(2-trimethylsilylethynyl)-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H14OSSi/c1-17(2,3)7-6-11-4-5-14-12(8-11)9-13(10-15)16-14/h4-5,8-10H,1-3H3 |
InChI Key |
YLJGZRFKTZCZKW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)SC(=C2)C=O |
Origin of Product |
United States |
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